molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

Katalognummer B611475
CAS-Nummer: 1926203-09-9
Molekulargewicht: 419.3792
InChI-Schlüssel: UMDHMQFEWPMESQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trigriluzole is glutamate release inhibitor, it helps modulate glutamate neurotransmitter and could possibly help with neurodegenerative and neuropsychiatric diseases. The prodrug of riluzole is Trigriluzole.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Troriluzole has been investigated in the context of Alzheimer's Disease (AD). The T2 Protect AD Trial, a multi-site, randomized, placebo-controlled trial, explored troriluzole as a glutamate modulator in individuals with mild to moderate Alzheimer's disease. The study aimed to test troriluzole's impact on cognition, marking an important step in AD research (Shadyab et al., 2020).

Neuroprotection

Riluzole, chemically related to troriluzole, has demonstrated neuroprotective qualities. Research shows that it activates TREK-1 and TRAAK, two critical background K(+) channels, offering insights into its neuroprotective mechanism (Duprat et al., 2000).

Treatment-Resistant Depression

In the realm of psychiatry, troriluzole's precursor, riluzole, has been examined for its efficacy in treatment-resistant depression (TRD). A study evaluating the longer-term outcome of adjunctive riluzole therapy found that it was well-tolerated and showed potential benefits in maintaining response in TRD patients (Sakurai et al., 2019).

Amyotrophic Lateral Sclerosis (ALS)

Riluzole's role in ALS, a progressive motor neuron disease, has been well-documented. Studies have shown that riluzole can decrease mortality and muscular deterioration in ALS patients, shedding light on potential applications of troriluzole in similar neurodegenerative conditions (Lacomblez et al., 1996).

Combined Therapies

The interaction of riluzole with other treatments has also been explored. A study on ketamine and riluzole for TRD observed that riluzole did not significantly alter the course of antidepressant response when combined with ketamine treatment (Ibrahim et al., 2012).

Glutamate Uptake Enhancement

Investigations into riluzole's impact on astrocytes revealed its ability to enhance glutamate uptake, an effect that could contribute to its neuroprotective role. This finding has implications for understanding troriluzole's action on the glutamatergic system (Frizzo et al., 2004).

Spinal Cord Injury

Riluzole has been evaluated in the context of acute spinal cord injury, demonstrating the breadth of its potential therapeutic applications. The RISCIS trial aimed to evaluate the effectiveness of riluzole in improving neurological motor outcomes in patients with acute spinal cord injuries (Fehlings et al., 2015).

GABA(A) and Glycine Receptor Interaction

Riluzole's interaction with GABA(A) and glycine receptor channels has been studied, providing insights into its broader pharmacological effects. This research contributes to understanding the diverse mechanisms of action of riluzole and, by extension, troriluzole (Mohammadi et al., 2001).

Overall Efficacy in ALS

The comprehensive assessment of riluzole's efficacy in ALS, including its impact on survival and functional health, has been crucial in establishing its clinical utility. This research serves as a foundation for exploring troriluzole's potential in similar neurodegenerative disorders (Miller et al., 2012).

Eigenschaften

CAS-Nummer

1926203-09-9

Produktname

Troriluzole

Molekularformel

C15H16F3N5O4S

Molekulargewicht

419.3792

IUPAC-Name

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

InChI-Schlüssel

UMDHMQFEWPMESQ-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BHV-4157;  troriluzole.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troriluzole
Reactant of Route 2
Troriluzole
Reactant of Route 3
Troriluzole
Reactant of Route 4
Troriluzole
Reactant of Route 5
Troriluzole
Reactant of Route 6
Reactant of Route 6
Troriluzole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.